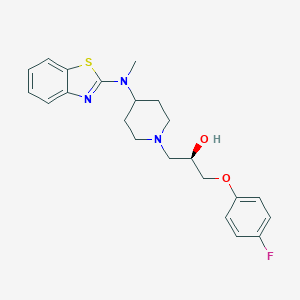
1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaR)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaR)-, commonly known as 4-F-PHM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of phenethylamines and has been found to exhibit interesting biochemical and physiological effects.
科学的研究の応用
4-F-PHM has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, which makes it a valuable tool for studying these systems. In addition, 4-F-PHM has been found to be a potent inhibitor of the monoamine oxidase enzyme, which could have implications for the treatment of depression and other mood disorders.
作用機序
The mechanism of action of 4-F-PHM is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which could be responsible for its psychoactive effects. In addition, 4-F-PHM has been found to have an affinity for various receptors in the brain, including the 5-HT2A receptor, which is known to be involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
4-F-PHM has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents and to produce a range of behavioral effects, including hyperactivity, stereotypy, and agitation. In addition, 4-F-PHM has been found to produce changes in body temperature and heart rate, which could be indicative of its effects on the autonomic nervous system.
実験室実験の利点と制限
One of the main advantages of using 4-F-PHM in lab experiments is its high affinity for the serotonin and dopamine transporters, which makes it a valuable tool for studying these systems. In addition, 4-F-PHM has been found to be a potent inhibitor of the monoamine oxidase enzyme, which could have implications for the treatment of mood disorders. However, one of the limitations of using 4-F-PHM in lab experiments is its psychoactive effects, which could confound the results of behavioral studies.
将来の方向性
There are several future directions for research on 4-F-PHM. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of mood disorders. Another area of interest is the development of more selective ligands for the serotonin and dopamine transporters, which could have implications for the treatment of various neurological disorders. Finally, further research is needed to fully understand the mechanism of action of 4-F-PHM and its effects on neurotransmitter systems in the brain.
Conclusion
In conclusion, 4-F-PHM is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been found to have a range of biochemical and physiological effects and could have implications for the treatment of mood disorders. While there are limitations to using 4-F-PHM in lab experiments, its high affinity for the serotonin and dopamine transporters makes it a valuable tool for studying these systems. Further research is needed to fully understand the mechanism of action of 4-F-PHM and its potential therapeutic applications.
合成法
The synthesis of 4-F-PHM involves the reaction of 4-fluorophenol with alpha-bromo-2-benzothiazolemethanamine to form the intermediate compound, which is then reacted with alpha-bromomethyl-4-piperidinol to yield the final product. This synthesis method has been described in detail in a scientific paper by Kavanagh et al. (2013).
特性
CAS番号 |
104607-84-3 |
|---|---|
製品名 |
1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaR)- |
分子式 |
C22H26FN3O2S |
分子量 |
415.5 g/mol |
IUPAC名 |
(2R)-1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol |
InChI |
InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3/t18-/m1/s1 |
InChIキー |
IGMKTIJBFUMVIN-GOSISDBHSA-N |
異性体SMILES |
CN(C1CCN(CC1)C[C@H](COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
SMILES |
CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
正規SMILES |
CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)
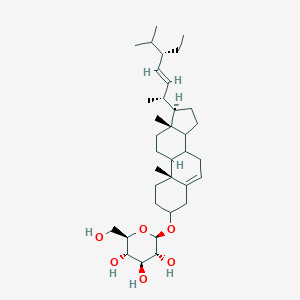
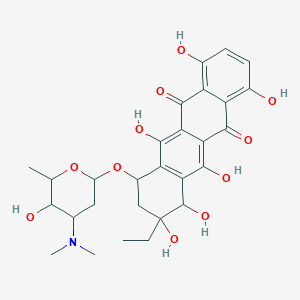

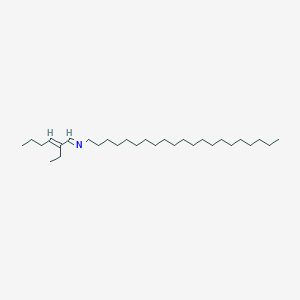
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)

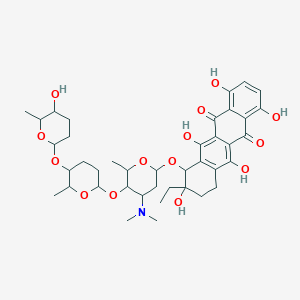
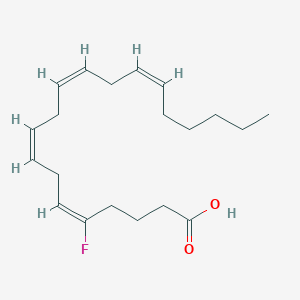
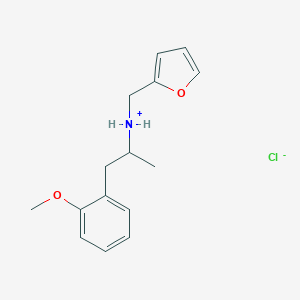


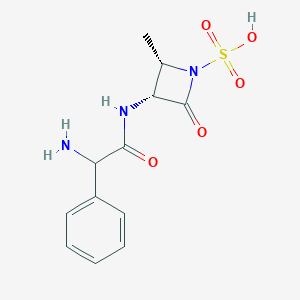
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)